2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-3-23-17(14-7-5-9-19-11-14)21-22-18(23)25-12-16(24)20-15-8-4-6-13(2)10-15/h4-11H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKGFESYOKLNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333331-30-9 | |
| Record name | 2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the pyridine ring and the sulfanyl group. The final step involves the acylation of the triazole derivative with 3-methylphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted pyridine derivatives.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related 1,2,4-triazolyl acetamide derivatives:
Key Structural and Functional Insights:
Substituent Position on Pyridine :
- Pyridin-3-yl derivatives (e.g., VUAA1, target compound) are associated with Orco agonist activity, whereas pyridin-2-yl analogs (e.g., OLC15) often exhibit antagonist properties .
- The pyridin-3-yl group in VUAA1 facilitates π-π stacking with aromatic residues in Orco, critical for activation .
Acetamide Substituent Effects :
- Lipophilic groups (e.g., 4-ethylphenyl in VUAA1) enhance membrane permeability but may reduce aqueous solubility. The 3-methylphenyl group in the target compound could balance these properties.
- Polar substituents (e.g., carboxylic acid in 7b) improve solubility but limit blood-brain barrier penetration in insects .
Triazole Core Modifications :
- Allyl groups (e.g., 6a) lower melting points compared to ethyl substituents, suggesting reduced crystallinity .
- Ethyl groups at the triazole 4-position (common in VUAA1 and analogs) are optimal for Orco binding .
Biological Activity Trends: Agonists (VUAA1) and antagonists (OLC15) differ primarily in acetamide substituents and pyridine orientation, highlighting the importance of structure-activity relationships (SAR) .
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4OS , with a molecular weight of approximately 318.41 g/mol . The compound features a triazole ring linked to a pyridine moiety and an acetamide group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4OS |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=NC=C3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Triazoles often function by inhibiting enzymes or receptors involved in critical cellular processes. For instance, they may inhibit the activity of cytochrome P450 enzymes or interfere with nucleic acid synthesis in pathogens.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Antifungal Activity
Triazole derivatives are well-known antifungal agents. The compound's structure suggests potential efficacy against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. Studies have shown that related triazole compounds exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus flavus .
Anticancer Activity
Emerging research indicates that triazole derivatives can also display anticancer properties. For example, compounds with similar structures have been reported to inhibit tumor growth in various cancer models by targeting specific kinases involved in cell proliferation . The mechanism often involves modulation of signaling pathways critical for cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study conducted by Mermer et al. synthesized quinolone-triazole hybrids and evaluated their antibacterial properties. Among these compounds, some exhibited MIC values comparable to or better than traditional antibiotics against resistant strains .
- Antifungal Screening : In another investigation focusing on triazole derivatives, compounds were screened for their antifungal activity against clinical isolates of Candida. The results indicated that certain modifications on the triazole ring enhanced antifungal potency significantly .
- Anticancer Potential : Zhan et al. explored the anticancer effects of triazole derivatives in xenograft models and found notable tumor inhibition rates when treated with compounds similar to the one .
Q & A
Q. What are the optimal synthetic pathways for 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step alkylation and condensation reactions. Key steps include:
- S-Alkylation : Reacting 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH (alkaline conditions) to form the sulfanyl bridge .
- Pyridine-mediated condensation : Using pyridine and zeolite (Y-H) as catalysts under reflux (150°C) to enhance reaction efficiency .
- Purification : Recrystallization from ethanol or chromatography for high purity .
Yield optimization requires precise control of temperature, stoichiometry, and solvent choice (e.g., N,N-dimethylformamide for solubility) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : To verify substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and confirm the absence of unreacted intermediates .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch of acetamide at ~1650 cm⁻¹, S-H absence post-alkylation) .
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the triazole ring and pyridine moiety .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative activity via MTT assays, with IC50 calculations .
- Anti-inflammatory models : Evaluate anti-exudative activity in rat paw edema models, comparing efficacy to reference drugs like diclofenac (8 mg/kg) at a dose of 10 mg/kg .
- Target-specific studies : Screen for kinase inhibition (e.g., EGFR, VEGFR) using enzymatic assays .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., S-alkylation) be experimentally validated?
Methodological Answer:
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d7) to track proton transfer during alkylation via NMR .
- Kinetic studies : Monitor reaction progress under varying temperatures (25–150°C) to determine activation energy and rate-limiting steps .
- Computational modeling : Employ density functional theory (DFT) to simulate transition states and verify nucleophilic attack pathways .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Variable-temperature NMR : Detect dynamic effects (e.g., rotational barriers in the triazole ring) causing signal splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign protons in complex aromatic regions .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyridin-4-yl vs. pyridin-3-yl derivatives) to identify substituent-induced shifts .
Q. What advanced strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified groups (e.g., ethyl → methyl at position 4, pyridin-3-yl → pyrazin-2-yl) to assess impact on bioactivity .
- QSAR modeling : Apply Hansch analysis to correlate logP values with anti-exudative or antiproliferative activity .
- Crystallographic docking : Map interactions between the triazole moiety and target proteins (e.g., COX-2) using AutoDock Vina .
Q. How can computational chemistry predict this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular dynamics simulations : Assess membrane permeability via logP calculations (e.g., using Schrödinger’s QikProp) .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
- Docking studies : Identify potential off-target interactions by screening against databases like ChEMBL .
Q. What methodologies address solubility challenges in in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
Q. How can stability under physiological conditions be evaluated?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–60°C), followed by HPLC monitoring .
- Plasma stability assays : Incubate with rat plasma (37°C) and quantify degradation via LC-MS .
Q. What validation criteria are critical for analytical method development (e.g., HPLC)?
Methodological Answer:
- Linearity : R² ≥0.99 over a concentration range (e.g., 0.1–100 µg/mL) .
- Precision/Accuracy : ≤2% RSD for intra-day/inter-day replicates and ≥98% recovery .
- Specificity : Resolve peaks from degradation products using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
